METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE
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Overview
Description
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate is an organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE typically involves the reaction of 4-(bromomethyl)benzoate with 5-phenyl-2H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylic position is reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoic acid
- Methyl 4-[(5-methyl-2H-tetraazol-2-yl)methyl]benzoate
- Ethyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate
Uniqueness
Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate is unique due to its specific combination of a tetrazole ring and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
methyl 4-[(5-phenyltetrazol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C16H14N4O2/c1-22-16(21)14-9-7-12(8-10-14)11-20-18-15(17-19-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
CRNPVWATISPIJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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